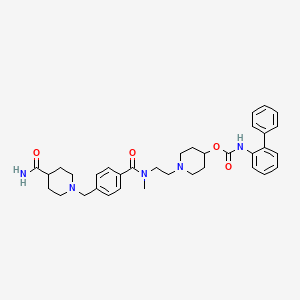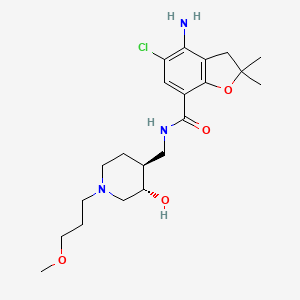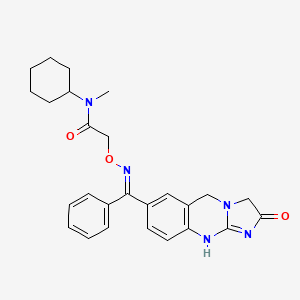
リメポライド
概要
説明
リメポライドは、主にデュシェンヌ型筋ジストロフィーの治療のために開発された実験的薬剤です。これは、初のナトリウム/プロトン交換体タイプ1阻害剤です。 この化合物は、細胞内のpH、ナトリウム、カルシウムの過負荷を軽減する可能性を示しており、これはデュシェンヌ型筋ジストロフィーの患者にとって有益です .
科学的研究の応用
Rimeporide has several scientific research applications:
Chemistry: It is used as a model compound to study sodium/proton exchanger inhibitors.
Biology: The compound is studied for its effects on cellular ion balance and its potential to reduce cellular stress.
Medicine: Rimeporide is being investigated for its therapeutic potential in treating Duchenne muscular dystrophy and other conditions involving ion imbalance.
将来の方向性
作用機序
リメポライドは、ナトリウム/プロトン交換体タイプ1を阻害することでその効果を発揮します。この阻害は、細胞内のナトリウムとカルシウムの濃度を低下させ、細胞の損傷とストレスの予防に役立ちます。 関与する正確な分子標的と経路には、細胞内のpHとイオンの過負荷の軽減が含まれ、これは特にデュシェンヌ型筋ジストロフィーの患者にとって有益です .
類似の化合物との比較
リメポライドは、タイプ1交換体を特異的に標的とするため、他のナトリウム/プロトン交換体阻害剤とは異なります。類似の化合物には以下が含まれます。
アタレン: デュシェンヌ型筋ジストロフィーに対する別の治験薬。
イデベノン: 筋ジストロフィーの治療において潜在的な可能性を示した抗酸化剤。
ビオストロフィン: デュシェンヌ型筋ジストロフィーに対する治験遺伝子療法。
生化学分析
Biochemical Properties
Rimeporide acts as an inhibitor of the sodium-hydrogen exchanger type 1, which is a transmembrane protein responsible for the exchange of intracellular hydrogen ions with extracellular sodium ions. This exchange is vital for maintaining intracellular pH and sodium homeostasis. Rimeporide interacts with the sodium-hydrogen exchanger type 1 by binding to its active site, thereby inhibiting its function. This inhibition leads to a reduction in intracellular sodium levels and an increase in intracellular hydrogen ion concentration, which helps in mitigating the pathological effects observed in conditions like Duchenne muscular dystrophy .
Cellular Effects
Rimeporide has been shown to exert significant effects on various cell types, particularly in the context of Duchenne muscular dystrophy. In skeletal muscle cells, Rimeporide reduces intracellular sodium accumulation, which is a hallmark of the disease. This reduction in sodium levels helps in preventing calcium overload, thereby protecting muscle cells from necrosis and fibrosis. Additionally, Rimeporide has been observed to reduce inflammation and oxidative stress in cardiac muscle cells, leading to improved cardiac function .
Molecular Mechanism
The molecular mechanism of Rimeporide involves its inhibition of the sodium-hydrogen exchanger type 1. By binding to the active site of this exchanger, Rimeporide prevents the exchange of intracellular hydrogen ions with extracellular sodium ions. This inhibition leads to a decrease in intracellular sodium levels and an increase in intracellular hydrogen ion concentration. The reduction in sodium levels helps in preventing calcium overload, which is a key factor in the pathogenesis of Duchenne muscular dystrophy. Additionally, Rimeporide’s inhibition of the sodium-hydrogen exchanger type 1 has been shown to reduce inflammation and oxidative stress, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rimeporide have been observed to change over time. Studies have shown that Rimeporide is stable under physiological conditions and maintains its inhibitory activity over extended periods. Long-term treatment with Rimeporide has been associated with sustained reductions in intracellular sodium levels and improvements in muscle function. Additionally, Rimeporide has been shown to reduce fibrosis and inflammation in skeletal and cardiac muscles over time, indicating its potential for long-term therapeutic benefits .
Dosage Effects in Animal Models
The effects of Rimeporide have been studied in various animal models, including dystrophin-deficient mice and golden retriever muscular dystrophy dogs. These studies have demonstrated that the therapeutic effects of Rimeporide are dose-dependent. At lower doses, Rimeporide effectively reduces intracellular sodium levels and improves muscle function without causing significant adverse effects. At higher doses, Rimeporide has been associated with potential toxic effects, including gastrointestinal disturbances and alterations in renal function. These findings highlight the importance of optimizing the dosage of Rimeporide to achieve maximum therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Rimeporide is primarily metabolized in the liver, where it undergoes biotransformation to produce various metabolites. The metabolic pathways involved in the biotransformation of Rimeporide include oxidation, reduction, and conjugation reactions. These metabolic processes are mediated by enzymes such as cytochrome P450 isoforms, which play a crucial role in the detoxification and elimination of Rimeporide from the body. The metabolites of Rimeporide are excreted primarily through the kidneys, indicating the involvement of renal pathways in its elimination .
Transport and Distribution
Rimeporide is transported and distributed within cells and tissues through various mechanisms. It is absorbed into cells via passive diffusion and is distributed to various tissues, including skeletal and cardiac muscles. The distribution of Rimeporide is influenced by its binding to plasma proteins, which facilitates its transport to target tissues. Additionally, Rimeporide has been shown to accumulate in skeletal and cardiac muscles, where it exerts its therapeutic effects by inhibiting the sodium-hydrogen exchanger type 1 .
Subcellular Localization
Rimeporide is primarily localized in the cytoplasm of cells, where it interacts with the sodium-hydrogen exchanger type 1. This subcellular localization is crucial for its inhibitory activity, as the sodium-hydrogen exchanger type 1 is a transmembrane protein located in the plasma membrane. The interaction of Rimeporide with the sodium-hydrogen exchanger type 1 in the cytoplasm leads to the inhibition of sodium-hydrogen exchange, thereby reducing intracellular sodium levels and preventing calcium overload. Additionally, Rimeporide’s localization in the cytoplasm allows it to modulate various cellular processes, including inflammation and oxidative stress .
準備方法
リメポライドの合成経路には、2-メチル-4,5-ビス(メチルスルホニル)安息香酸とグアニジンを特定の条件下で反応させることが含まれます。この反応は通常、ジメチルホルムアミドなどの溶媒と、トリエチルアミンなどの触媒を必要とします。 生成物は、結晶化またはクロマトグラフィーによって精製されます .
化学反応の分析
リメポライドは、以下を含むいくつかの種類の化学反応を受けます。
酸化: この化合物は特定の条件下で酸化されて、スルホキシドとスルホンを形成する可能性があります。
還元: 還元反応は、スルホン基をスルフィドに戻すことができます。
置換: メチルスルホニル基は、適切な試薬と条件を使用して、他の官能基と置換することができます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用の求核剤などがあります。 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
科学研究への応用
リメポライドには、いくつかの科学研究への応用があります。
化学: ナトリウム/プロトン交換体阻害剤を研究するためのモデル化合物として使用されます。
生物学: この化合物は、細胞イオンバランスへの影響と細胞ストレスを軽減する可能性について研究されています。
医学: リメポライドは、デュシェンヌ型筋ジストロフィーやイオン不均衡を伴う他の疾患の治療における治療の可能性について調査されています。
類似化合物との比較
Rimeporide is unique compared to other sodium/proton exchanger inhibitors due to its specific targeting of type 1 exchangers. Similar compounds include:
Ataluren: Another experimental drug for Duchenne muscular dystrophy.
Idebenone: An antioxidant that has shown potential in treating muscular dystrophy.
Biostrophin: An experimental gene therapy for Duchenne muscular dystrophy.
Rimeporide stands out due to its specific mechanism of action and its potential to reduce ion overload in cells .
特性
IUPAC Name |
N-(diaminomethylidene)-2-methyl-4,5-bis(methylsulfonyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S2/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13/h4-5H,1-3H3,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROMEQPXDKRRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870177 | |
| Record name | Rimeporide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187870-78-6 | |
| Record name | N-(Aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187870-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimeporide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187870786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimeporide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rimeporide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIMEPORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6B4V5743 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Rimeporide?
A1: Rimeporide functions as a selective inhibitor of the sodium-hydrogen antiporter 1 (NHE-1) protein. [, , ] This protein plays a crucial role in regulating intracellular pH by extruding protons (H+) in exchange for sodium ions (Na+). By inhibiting NHE-1, Rimeporide disrupts this balance, impacting various cellular processes.
Q2: How does Rimeporide's inhibition of NHE-1 translate to therapeutic benefits in the context of ischemic stroke?
A2: Research suggests that following an ischemic stroke, NHE-1 activity contributes to detrimental inflammation and white matter damage. [] Rimeporide's inhibition of NHE-1 in this context has been shown to reduce microglial inflammatory responses and promote oligodendrogenesis (the generation of oligodendrocytes, cells crucial for myelin production). This, in turn, enhances white matter repair and leads to improved motor and cognitive function recovery in animal models. []
Q3: Has Rimeporide demonstrated therapeutic potential in other disease models?
A3: Yes, beyond ischemic stroke, Rimeporide has shown promise in preclinical studies for Duchenne Muscular Dystrophy (DMD). [, , , , ] While the exact mechanisms are still under investigation, studies suggest that Rimeporide may offer protective effects on left ventricular function in DMD models. []
Q4: What is the current status of Rimeporide's clinical development?
A4: Rimeporide has undergone Phase Ib clinical trials in young patients with Duchenne Muscular Dystrophy to assess its safety, tolerability, and pharmacokinetics. [, ] Results from these trials provide valuable insights into the drug's behavior in humans and guide further clinical development.
Q5: Are there any known interactions between Rimeporide and other molecules?
A5: Research indicates that Rimeporide, along with other guanidine ligands like amiloride and cariporide, interacts with DNA. [] While the exact implications of this interaction are not fully elucidated, it suggests a potential area for further investigation regarding Rimeporide's broader biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

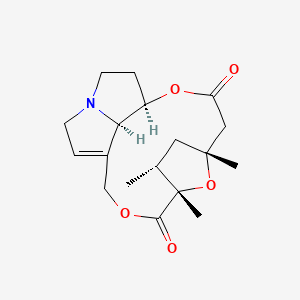
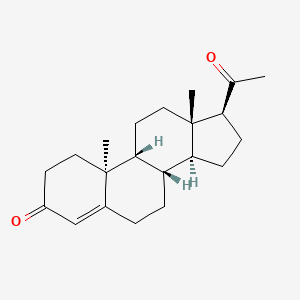


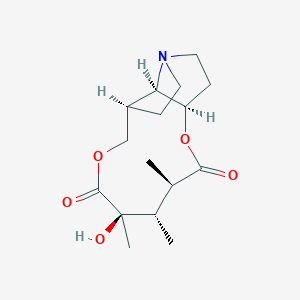
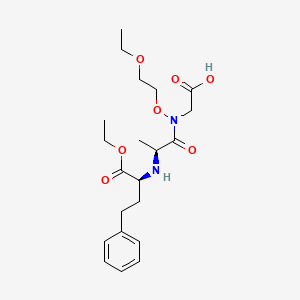


![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B1680566.png)
